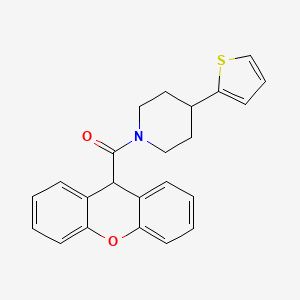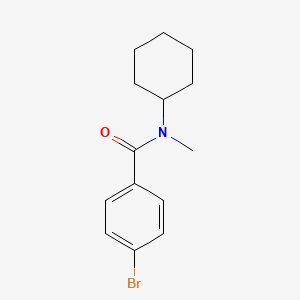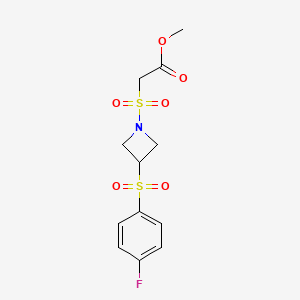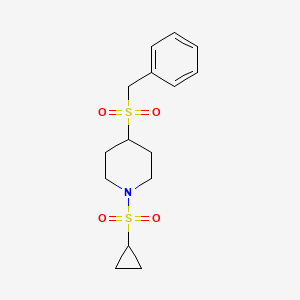
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenoxypropanamide, also known as AM251, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1999 by researchers at the University of Aberdeen, and has since been widely used in scientific research to investigate the physiological and biochemical effects of CB1 receptor activation.
Applications De Recherche Scientifique
Synthesis and Chemical Properties Studies have focused on the synthesis and characterization of compounds with structures akin to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-phenoxypropanamide. For example, the research by Chipanina et al. (2020) explored new derivatives of triflamide, examining the hydrogen bonding and supramolecular structures formed by these compounds in various phase states, including gas, crystal, and liquid phases (Chipanina et al., 2020). This study highlights the importance of understanding the molecular interactions and structural dynamics of chemical compounds for potential applications in materials science and molecular engineering.
Pharmacological Applications Research into compounds with similar structures has also delved into pharmacological potentials, such as the development of novel drugs. For instance, the study by Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent selective inhibitory activity against histone deacetylase 6 (HDAC6), which has implications for treating Alzheimer's disease (Lee et al., 2018). Such research indicates the potential of structurally similar compounds in developing therapeutic agents for neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(25-17-6-4-3-5-7-17)20(24)21-13-19(23)16-8-9-18-15(12-16)10-11-22(18)2/h3-12,14,19,23H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZWNWHSZIVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B2576338.png)
![N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2576340.png)

![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2576344.png)



![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)


![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)

![7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576359.png)